Sodium dimethylarsinate is the organic sodium salt of dimethylarsinate. It has a role as a buffer and a herbicide. It contains a dimethylarsinate.
Sodium cacodylate
CAS No.: 124-65-2
Cat. No.: VC0543514
Molecular Formula: C2H7AsNaO2
Molecular Weight: 160.99 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124-65-2 |
|---|---|
| Molecular Formula | C2H7AsNaO2 |
| Molecular Weight | 160.99 g/mol |
| IUPAC Name | sodium;dimethylarsinate |
| Standard InChI | InChI=1S/C2H7AsO2.Na/c1-3(2,4)5;/h1-2H3,(H,4,5); |
| Standard InChI Key | CZXGUGUKNDYHFE-UHFFFAOYSA-N |
| Isomeric SMILES | C[As](=O)(C)[O-].[Na+] |
| SMILES | C[As](=O)(C)[O-].[Na+] |
| Canonical SMILES | C[As](=O)(C)O.[Na] |
| Appearance | Solid powder |
| Colorform | Colorless to light yellow Crystalline solid |
| Melting Point | 140 °F 140° F for trihydrate. Liquifies in water of hydration at 140° F and becomes anhydrous at 284° F (EPA, 1998) 200.0 °C 200 °C |
Introduction
Chemical and Physical Properties
Molecular Structure and Composition
The anhydrous form of sodium cacodylate has a molecular weight of 159.98 g/mol, with the trihydrate variant () weighing 214.03 g/mol . Its structure consists of a central arsenic atom bonded to two methyl groups and an oxygen-sodium moiety (Figure 1).
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Melting Point | 200°C | |
| Solubility in Water | 0.5 M at 20°C | |
| pH (5% solution) | 7.5–9.5 | |
| pKa | 6.27 (25°C) |
Spectroscopic and Computational Data
The Standard InChIKey (IHQKEDIOMGYHEB-UHFFFAOYSA-M) and InChI (1S/C2H7AsO2.Na/c1-3(2,4)5;/h1-2H3,(H,4,5);/q;+1/p-1) provide identifiers for computational studies . Its IR and NMR spectra reveal characteristic As-O and methyl group vibrations, though detailed spectral data are often proprietary.
Applications in Science and Industry
Buffering Agent in Microscopy
Sodium cacodylate’s effective buffering range (pH 5.1–7.4) makes it ideal for electron microscopy, where it mitigates acidity during tissue fixation . For example, Reynolds et al. utilized cacodylate buffers to preserve myelinated nerve fibers in confocal fluorescence studies .
Protein Crystallography
Its structural similarity to phosphate enables competition in binding sites, facilitating protein crystallization. Studies on Bacillus subtilis RNase P demonstrated its role in anion binding and protein unfolding .
Historical and Niche Uses
Table 2: Modern vs. Historical Applications
| Application | Era | Rationale | Risk Assessment |
|---|---|---|---|
| Herbicide | 1950–1980 | Effective weed control | High environmental toxicity |
| Microscopy buffer | 1980–Present | pH stability, tissue preservation | Low risk with proper PPE |
Toxicology and Health Hazards
Acute and Chronic Effects
Exposure routes include inhalation, ingestion, and dermal contact. Acute effects range from skin irritation to lethal arsenic poisoning (LD in mice: >1,000 mg/kg) . Chronic exposure correlates with:
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Carcinogenicity: Lung and skin cancer via arsenic bioaccumulation .
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Neurotoxicity: Peripheral neuropathy characterized by numbness and weakness .
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Hepatotoxicity: Elevated liver enzymes and histopathological damage .
| Agency | Exposure Limit (As) | Notes |
|---|---|---|
| OSHA | 10 µg/m³ | 8-hour TWA for inorganic arsenic |
| NIOSH | 2 µg/m³ | Ceiling limit |
Regulatory and Environmental Considerations
Disposal and Containment
The EPA classifies sodium cacodylate as hazardous waste (D004). Recommended disposal involves oxidation to less toxic arsenates followed by landfill storage in impermeable containers . Environmental releases are regulated under the Clean Water Act due to aquatic toxicity (LC in fish: <1 ppm) .
Substitutes and Green Alternatives
Recent Advances and Research Directions
DNA and RNA Studies
Sodium cacodylate facilitates investigations into DNA triplex formation and ribozyme folding by modulating ionic strength without phosphate interference . A 2023 study leveraged it to probe G-quadruplex stability in telomeric DNA .
Arsenic Detoxification Mechanisms
Ongoing research explores enzymatic pathways (e.g., arsenite methyltransferase) that metabolize cacodylate, informing bioremediation strategies .
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